Ethyl 3-oxoheptadecanoate
Description
Ethyl 3-oxoheptadecanoate (C₁₉H₃₆O₃) is a long-chain fatty acid ester characterized by a 17-carbon backbone with a ketone group at the third carbon and an ethyl ester moiety at the terminal carboxyl group. It is synthesized via solventothermal reactions involving tin(II) chloride dihydrate and ethyl diazoacetate, followed by chromatographic purification . Key analytical data include:
- Melting Point: 37–39°C
- NMR Signals: Distinctive triplet at δ 2.53 ppm (J = 7.4 Hz) for the α-methylene group adjacent to the ketone, and a quartet at δ 4.20 ppm (J = 7.1 Hz) for the ethyl ester .
- HRMS: [MH]+ observed at m/z 313.2724 (calculated: 313.2743) .
This compound is often used in isotopic labeling studies, as demonstrated by its deuterated analog, ethyl 3-oxo-[14,14,15,15,16,16,17,17,17-²H₉]-heptadecanoate (synthesized for tracer applications in lipid metabolism research) .
Properties
IUPAC Name |
ethyl 3-oxoheptadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-4-2/h3-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMQDLALLIBVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434302 | |
| Record name | Heptadecanoic acid, 3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112548-17-1 | |
| Record name | Heptadecanoic acid, 3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxoheptadecanoate can be synthesized through the esterification of heptadecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
Heptadecanoic acid+EthanolAcid catalystHeptadecanoic acid, 3-oxo-, ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of heptadecanoic acid, 3-oxo-, ethyl ester involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxoheptadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of heptadecanoic acid or heptadecanone.
Reduction: Formation of heptadecanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 3-oxoheptadecanoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid esters.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of heptadecanoic acid, 3-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release heptadecanoic acid and ethanol. The released heptadecanoic acid can then participate in metabolic pathways, influencing lipid metabolism and energy production.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between Ethyl 3-oxoheptadecanoate and analogous esters or ketones:
Key Observations:
The ketone at C3 enhances reactivity, enabling reduction to ethyl 3-hydroxyheptadecanoate (as shown in via NaBH₄ reduction) .
Deuterated Analogs: Deuterated versions, such as (²H₅)ethyl octadecanoate, share synthetic utility for tracer studies but lack the ketone functionality critical for redox reactivity .
Biological Activity: Ethyl palmitate negatively impacts insect olfactory responses, as seen in clothianidin-treated Bombus terrestris . This compound’s bioactivity remains underexplored but may parallel antifungal properties observed in ethyl acetate extracts of spices (e.g., black pepper, clove) .
Physicochemical Properties
- Solubility: this compound’s long hydrocarbon chain limits aqueous solubility, typical of fatty acid esters. This contrasts with shorter-chain esters like methyl decanoate (C10), which exhibit higher volatility .
- Thermal Stability : The ketone group may lower thermal stability compared to saturated esters like ethyl stearate (C18), though empirical data are needed.
Biological Activity
Ethyl 3-oxoheptadecanoate, a fatty acid derivative, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Synthesis
This compound is classified as a β-ketoester, characterized by the presence of a ketone functional group adjacent to an ester. Its chemical formula is . The synthesis typically involves the condensation of heptanoic acid derivatives with ethyl acetoacetate under basic conditions, leading to the formation of the desired compound.
Biological Activities
1. Anti-inflammatory Properties
Research has indicated that this compound exhibits significant anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory pathway. This is particularly relevant in conditions like arthritis and other inflammatory diseases .
2. Antioxidant Activity
The compound has demonstrated antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This activity is essential for preventing cellular damage and may contribute to its protective effects in various biological systems .
3. Antimicrobial Effects
This compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have reported its effectiveness against strains such as Staphylococcus aureus and Candida albicans, suggesting its potential use as a natural preservative or therapeutic agent .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: By inhibiting COX and LOX, the compound reduces the synthesis of pro-inflammatory mediators.
- Scavenging Free Radicals: Its structure allows it to interact with reactive oxygen species (ROS), thus preventing oxidative damage.
- Disruption of Microbial Cell Membranes: The hydrophobic nature of fatty acid derivatives aids in disrupting microbial membranes, leading to cell lysis.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
Q & A
Q. How can computational modeling complement experimental studies of this compound’s interactions with lipid-binding proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
